3,4,5-trimethoxy-N'-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethoxy-N’-[3-(2-thienyl)acryloyl]benzohydrazide is a complex organic compound with a molecular formula of C17H18N2O5S This compound is characterized by the presence of a trimethoxyphenyl group, a thienyl group, and a benzohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N’-[3-(2-thienyl)acryloyl]benzohydrazide typically involves the reaction of 3,4,5-trimethoxybenzoic acid hydrazide with 3-(2-thienyl)acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Trimethoxy-N’-[3-(2-thienyl)acryloyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl and benzohydrazide groups.
Reduction: Reduced forms of the acrylate and benzohydrazide moieties.
Substitution: Substituted derivatives at the benzohydrazide moiety.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethoxy-N’-[3-(2-thienyl)acryloyl]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,4,5-trimethoxy-N’-[3-(2-thienyl)acryloyl]benzohydrazide involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The thienyl group can participate in π-π interactions with aromatic amino acids in proteins, further modulating their function. The benzohydrazide moiety can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxybenzohydrazide: Lacks the thienyl and acrylate groups, resulting in different chemical and biological properties.
3,4,5-Trimethoxy-N’-[3-(2-furyl)acryloyl]benzohydrazide: Contains a furan ring instead of a thienyl ring, leading to variations in reactivity and biological activity.
3,4,5-Trimethoxy-N’-[3-(2-pyridyl)acryloyl]benzohydrazide: Features a pyridine ring, which can alter its chemical behavior and interactions with biological targets.
Uniqueness
3,4,5-Trimethoxy-N’-[3-(2-thienyl)acryloyl]benzohydrazide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C17H18N2O5S |
---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N'-[(E)-3-thiophen-2-ylprop-2-enoyl]benzohydrazide |
InChI |
InChI=1S/C17H18N2O5S/c1-22-13-9-11(10-14(23-2)16(13)24-3)17(21)19-18-15(20)7-6-12-5-4-8-25-12/h4-10H,1-3H3,(H,18,20)(H,19,21)/b7-6+ |
InChI-Schlüssel |
KXEZNFJPULEXLW-VOTSOKGWSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)/C=C/C2=CC=CS2 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C=CC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.